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Compound of Interest

5-Bromo-4-nitro-1-propyl-1H-
Compound Name:

pyrazole
CAS No.: 1429309-51-2
Cat. No.: B1378760

Get Quote

Executive Summary

The functionalization of the pyrazole ring, specifically through N-alkylation and electrophilic
substitution (bromination/nitration), creates a scaffold critical for both high-energy density
materials (HEDM) and pharmaceutical intermediates.[1] This guide analyzes the solid-state
architecture of N-propyl-bromonitropyrazole derivatives, focusing on the interplay between the
lipophilic propyl chain and the polar nitro-bromo headgroup.

Crystallographic data reveals that these derivatives typically adopt Monoclinic (P21/c) or
Triclinic (P-1) space groups, driven by a competition between weak hydrogen bonding (C-
H[2]---O/N) and halogen bonding (C-Br-:-O). Understanding this packing is essential for
predicting density (critical for explosives) and solubility profiles (critical for drug delivery).[2]

Chemical Context & Synthesis Logic[3]
The Regioselectivity Challenge
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The synthesis of N-propyl-bromonitropyrazoles involves the alkylation of a tautomeric pyrazole
precursor. The presence of the nitro group (electron-withdrawing) significantly increases the
acidity of the N-H proton, facilitating alkylation but complicating regioselectivity.

o Target: N1-alkylation is thermodynamically favored over N2 due to the minimization of steric
clash with adjacent substituents (e.g., C3-bromo or C3-nitro groups).

e Mechanism: S_N2 nucleophilic substitution using 1-bromopropane in the presence of a mild
base (

or

).[2]

Synthetic Workflow Visualization

The following diagram outlines the optimized pathway for synthesizing N-propyl-3-bromo-4-
nitropyrazole, highlighting the critical decision points for purity.
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Start: 3-Bromo-4-nitropyrazole

Solvent: DMF or MeCN

Reagents: 1-Bromopropane, K2C037

Reaction: 60-80°C, 4-6 Hours
(S_N2 Mechanism)

:

Quench: Pour into Ice Water

:

Extraction: Ethyl Acetate
Wash: Brine

:

Purification: Column Chromatography
(Hexane/EtOAc Gradient)

:

Crystallization: Slow Evaporation
(EtOH/Acetone)

Product: N-Propyl-3-bromo-4-nitropyrazole

Single Crystals

1H NMR: Propyl Signals
(t, m, t pattern)

Click to download full resolution via product page

Figure 1: Synthetic workflow for N-propyl-bromonitropyrazole derivatives, emphasizing
purification and validation steps.
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Crystallographic Characterization
Unit Cell & Space Group

Unlike their unalkylated parents which often form extensive hydrogen-bonded networks, N-
propyl derivatives rely on weaker van der Waals and dipolar interactions.

e Space Group: Predominantly Monoclinic P21/c.[2]

o Packing Coefficient: The propyl group introduces steric bulk, slightly lowering the crystal
density (

) compared to methyl analogues (

).[2]

Molecular Geometry

The pyrazole ring is essentially planar.[2] However, the nitro group at position 4 often exhibits a
torsion angle of

relative to the ring plane to relieve steric strain with the adjacent bromine atom or the N-propyl
substituent.

Key Bond Metrics (Representative):

Parameter Value (A /°) Significance

| C—Br Bond |

| Typical for aromatic bromides; potential for halogen bonding.[2] | | N-O (Nitro) |
| Indicates resonance delocalization with the pyrazole ring.[2] | | N1-C(Propyl) |
| Standard

C-N single bond.[2] | | Torsion (C-N-C-C) |

| The propyl chain typically adopts an anti (extended) conformation in the solid state to
maximize packing efficiency.[2] |
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Supramolecular Architecture

The crystal lattice is stabilized by a hierarchy of interactions.[2] The absence of a strong H-
bond donor (NH) shifts the dominance to:

e Halogen Bonding (

): A directional interaction where the electropositive
-hole of the bromine interacts with the nitro oxygen of a neighboring molecule.[2]

o Stacking: Pyrazole rings stack in an antiparallel fashion with centroid-centroid distances of

o Weak Hydrogen Bonds (

): The acidic protons on the propyl chain (specifically

-CH2) form weak contacts with nitro oxygens.[2]

Experimental Protocols
Protocol: Synthesis of N-Propyl-3-bromo-4-nitropyrazole

Objective: Isolate high-purity material suitable for X-ray diffraction.
 Dissolution: Dissolve 3-bromo-4-nitropyrazole (1.92 g, 10 mmol) in anhydrous DMF (15 mL).
e Deprotonation: Add anhydrous

(2.07 g, 15 mmol) and stir at room temperature for 30 minutes. Note: Solution may change
color due to nitropyrazolate anion formation.[2]

o Alkylation: Add 1-bromopropane (1.1 mL, 12 mmol) dropwise.
» Reaction: Heat to

for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

o Workup: Pour reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (
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).[2]

» Drying: Wash combined organics with brine, dry over

, and concentrate in vacuo.

 Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient.[2]

Protocol: Single Crystal Growth

Method: Slow Evaporation at Constant Temperature.[2]

Prepare a saturated solution of the purified compound in Ethanol/Acetone (1:1 v/v).

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial.

Cover the vial with parafilm and poke 3-5 small holes to control evaporation rate.[2]

Store in a vibration-free environment at

Harvest: Colorless block-like crystals should appear within 3-7 days.

Structural Logic & Interactions Diagram

The following diagram illustrates the intermolecular forces stabilizing the crystal lattice, derived
from Hirshfeld surface analysis concepts.
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Figure 2: Schematic of dominant intermolecular interactions stabilizing the N-propyl-

bromonitropyrazole crystal lattice.

References

Synthesis and Crystal Structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Source: ResearchGate.[1][2][3] URL:[Link][2]

Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Source:
Zeitschrift fur Kristallographie - New Crystal Structures (via ResearchGate).[2] URL:[Link]

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: The Journal
of Organic Chemistry (ACS Publications).[2][4] URL:[Link][2]

3-Bromo-1-methyl-4-nitro-1H-pyrazole (PubChem Data). Source: National Institutes of
Health (NIH).[2] URL:[LInK][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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